molecular formula C15H14BrNO3 B2729129 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide CAS No. 2034319-51-0

5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2729129
CAS No.: 2034319-51-0
M. Wt: 336.185
InChI Key: QLXWLOUVZZRQJJ-UHFFFAOYSA-N
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Description

5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide is a synthetic small molecule designed for early-stage pharmaceutical and antimicrobial research. This compound features a 5-bromofuran moiety linked via a carboxamide bridge to an isochroman-methyl group, a scaffold recognized in medicinal chemistry . The bromofuran unit is a prevalent pharmacophore in bioactive molecules, with close analogs demonstrating significant potency against challenging bacterial pathogens . Specifically, 5-bromo-N-alkylthiophene-2-sulfonamide derivatives have shown exceptional activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae (ST147), a critical-priority carbapenem-resistant pathogen, with one study reporting a remarkably low MIC of 0.39 µg/mL . The isochroman component is a privileged structure in organic and medicinal chemistry, often utilized in the synthesis of complex heterocyclic systems, which may inform the compound's potential mechanism of action and physicochemical properties . Researchers can leverage this compound as a core scaffold for developing novel anti-infective agents, particularly in the fight against multi-drug resistant Gram-negative bacteria. It is also a valuable intermediate for further chemical exploration via cross-coupling reactions, such as Suzuki-Miyaura coupling, to generate diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-14-6-5-13(20-14)15(18)17-8-12-7-10-3-1-2-4-11(10)9-19-12/h1-6,12H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXWLOUVZZRQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with isochroman-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Analogs of 5-Bromofuran-2-Carboxamides

Compound Name (Substituent) Yield Biological Activity/Findings Evidence Source
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide 83% COX-2 inhibitor (docking score: -8.7 kcal/mol)
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (62) 44% Antimicrobial activity (structure-activity relationship studied)
5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84) 81% Nurr1 agonist (HRMS: m/z 408.1109)
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (3) 80% Antibacterial (Suzuki coupling intermediate)
N-(4-Acetylphenyl)-5-sulfamoylfuran-2-carboxamide (26) 18% Matrix metalloproteinase (MMP-13) inhibitor

Key Observations :

  • Hydrazide Derivatives : The hydrazide analog () demonstrated strong COX-2 binding affinity, suggesting that the isoniazid-derived substituent enhances interactions with enzyme active sites .
  • Heterocyclic Substituents : Imidazo[1,2-a]pyridine () and thiazole () substituents correlate with Nurr1 agonism and antimicrobial activity, respectively, highlighting the role of nitrogen-rich heterocycles in target specificity .
  • Thiophene vs.

Critical Analysis :

  • The MNBA/DMAP method () offers mild conditions and high yields, advantageous for sensitive substrates .
  • Palladium-catalyzed cross-coupling () enables rapid diversification but requires stringent anhydrous conditions .
  • Lower yields in classical amidation () may reflect steric hindrance from bulky substituents or side reactions .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Sulfamoyl () and nitro groups () improve aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Morpholinyl and isochroman moieties (e.g., ) could resist oxidative metabolism due to their saturated heterocycles .

Biological Activity

5-bromo-N-(isochroman-3-ylmethyl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom and an isochroman-3-ylmethyl group. This unique structure contributes to its diverse biological activities. The presence of the furan moiety is particularly notable, as furan-containing compounds are known for their therapeutic advantages, including anti-inflammatory, analgesic, and anticancer effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It may interact with various signaling pathways involved in cancer cell survival and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, potentially through mechanisms that disrupt cellular integrity or inhibit essential metabolic pathways.

Anticancer Studies

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. Notably:

  • Cell Line Testing : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines. Results indicated significant growth inhibition, with IC50 values demonstrating its potency (e.g., IC50 values ranged from 7.17 µM to 19.53 µM for different derivatives) .
Cell LineIC50 Value (µM)Reference
MCF-77.17 ± 0.94
A54913.92 ± 1.21
Colon Cancer19.53 ± 1.05

Antimicrobial Studies

The antimicrobial efficacy of the compound has been explored against various bacterial strains:

  • Bacterial Inhibition : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Case Studies

  • VEGFR-2 Inhibition : A study investigated the compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The results showed moderate inhibitory activity with an IC50 value of approximately 435 nM, suggesting potential applications in antiangiogenic therapy .
  • Toxicity Assessment : The chick embryo model was utilized to assess the toxicity profile of the compound, revealing no significant toxic effects at therapeutic concentrations, which supports its potential as a safe therapeutic agent .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-bromo-N-(phenylmethyl)furan-2-carboxamideFuran ring with phenylmethyl substitutionModerate anticancer properties
5-chloro-N-(isochroman-3-ylmethyl)furan-2-carboxamideChlorine substitution instead of bromineAntimicrobial and anticancer

The unique substitution pattern in this compound enhances its biological activity compared to other derivatives.

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